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Compound of Interest

Compound Name: c-Myc inhibitor 8

Cat. No.: B12388121 Get Quote

An In-depth Technical Guide to c-Myc Inhibitor 8
(Compound 56)
For Researchers, Scientists, and Drug Development Professionals

Abstract
The c-Myc oncoprotein is a critical transcription factor frequently deregulated in a majority of

human cancers, making it a highly sought-after therapeutic target. However, its "undruggable"

nature has posed significant challenges for drug development. This technical guide provides a

comprehensive overview of a novel c-Myc inhibitor, designated as c-Myc inhibitor 8
(compound 56). This document details its chemical structure, biological properties, and the

methodologies used for its evaluation. It is intended to serve as a valuable resource for

researchers and drug development professionals working in the field of oncology and targeted

cancer therapies.

Chemical Structure and Properties
c-Myc inhibitor 8 (compound 56) is a quinolinone derivative with the following chemical

structure and properties:

Chemical Structure:
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Systematic Name: 3-acetyl-8-bromo-5-chloro-2-[[[4-

[(trifluoromethyl)thio]phenyl]methyl]sulfinyl]-4(1H)-quinolinone

CAS Number: 2173505-97-8

Molecular Formula: C₁₉H₁₂BrClF₃NO₃S₂

Molecular Weight: 538.79 g/mol

Physicochemical Properties:

A comprehensive table of the physicochemical properties of c-Myc inhibitor 8 (compound 56)

is provided below.

Property Value

Appearance Solid

Solubility Soluble in DMSO

Storage Conditions Store at -20°C for long-term stability.

Note: Detailed experimental data on properties like melting point and specific solubility values

in various solvents are not publicly available at this time.

Biological Activity and Efficacy
c-Myc inhibitor 8 (compound 56) has demonstrated potent anti-proliferative activity across a

wide range of human cancer cell lines. The primary mechanism of action for many c-Myc

inhibitors involves the disruption of the c-Myc/Max heterodimerization, which is essential for c-

Myc's transcriptional activity. By preventing this interaction, these inhibitors can suppress the

expression of c-Myc target genes involved in cell proliferation, growth, and metabolism.

In Vitro Efficacy
The half-maximal inhibitory concentration (IC₅₀) values of c-Myc inhibitor 8 (compound 56)

have been determined in numerous cancer cell lines, highlighting its broad-spectrum anti-

cancer potential.
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Cell Line Cancer Type IC₅₀ (µM)

A549 Lung Cancer 1.70

NCI-H460 Lung Cancer 1.90

NCI-H23 Lung Cancer 1.04

MIA PaCa-2 Pancreatic Cancer 1.37

HCT 116 Colorectal Cancer 1.19

SW620 Colorectal Cancer 1.91

DLD-1 Colorectal Cancer 0.80

MDA-MB-231 Breast Cancer 1.45

SK-BR-3 Breast Cancer 1.38

HL-60 Leukemia 1.95

U-937 Leukemia 1.75

Raji Lymphoma 1.12

Daudi Lymphoma 1.25

Jurkat Leukemia 1.06

U-251 MG Glioblastoma 1.17

LOX-IMVI Melanoma 1.09

OVCAR-3 Ovarian Cancer 1.09

KU-19-19 Bladder Cancer 0.90

253J Bladder Cancer 1.11

In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the in vivo anti-tumor activity of c-Myc
inhibitor 8 (compound 56).
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Animal Model Treatment Regimen Outcome

Human NCI-H1299 lung

cancer xenograft

10 mg/kg, intraperitoneal

injection, 3 times a week for 10

days

Inhibition of tumor growth[1]

Human prostate DU 145

cancer xenograft

30 mg/kg, intraperitoneal

injection, 2 times a week for 13

days

Inhibition of tumor growth[1]

Mechanism of Action and Signaling Pathway
The c-Myc protein is a transcription factor that forms a heterodimer with its partner, Max. This

c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter

regions of target genes, leading to the recruitment of the transcriptional machinery and

subsequent gene expression. These target genes are critically involved in regulating cell cycle

progression, cell growth, apoptosis, and metabolism. In many cancers, the overexpression of c-

Myc leads to uncontrolled cell proliferation and tumor development.

c-Myc inhibitors, including quinolinone derivatives, are designed to interfere with this process.

The most common mechanism is the direct inhibition of the protein-protein interaction between

c-Myc and Max. By preventing the formation of the functional heterodimer, the inhibitor

effectively blocks the transcriptional activity of c-Myc.
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Experimental Protocols
The following sections provide generalized protocols for the key experiments used to

characterize c-Myc inhibitor 8 (compound 56). These are based on standard methodologies in

the field.

Synthesis of c-Myc Inhibitor 8 (Compound 56)
A detailed, step-by-step synthesis protocol for c-Myc inhibitor 8 (compound 56) is not publicly

available in peer-reviewed literature. The compound is described in patent literature, which

generally outlines the synthetic route. The synthesis of analogous quinolinone derivatives often

involves multi-step reactions, including cyclization to form the quinolinone core, followed by

functional group manipulations at various positions of the ring system.

General Synthesis Workflow

Starting Materials

Quinolinone Core Synthesis

Functionalization at C2, C3, C5, and C8

Coupling with Thio-containing Phenylmethyl Moiety

Purification (e.g., Chromatography)
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Click to download full resolution via product page

General Synthesis Workflow

Cell Viability Assay (CCK-8 or MTT Assay)
Objective: To determine the cytotoxic effect of c-Myc inhibitor 8 (compound 56) on cancer cell

lines and to calculate the IC₅₀ value.

Materials:

Cancer cell lines of interest

Complete cell culture medium

96-well cell culture plates

c-Myc inhibitor 8 (compound 56) dissolved in DMSO

Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) reagent

Microplate reader

Protocol:

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g.,

5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for

cell attachment.

Compound Treatment: Prepare serial dilutions of c-Myc inhibitor 8 (compound 56) in culture

medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add

the diluted compound to the respective wells. Include a vehicle control (DMSO only) and a

blank control (medium only).

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator with 5% CO₂.

Reagent Addition:
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For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate

for 4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm

for CCK-8, 570 nm for MTT) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

cell viability against the compound concentration and determine the IC₅₀ value using a

suitable software (e.g., GraphPad Prism).
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Cell Viability Assay Workflow
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Cell Viability Assay Workflow

In Vivo Xenograft Tumor Model
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Objective: To evaluate the anti-tumor efficacy of c-Myc inhibitor 8 (compound 56) in a living

organism.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human cancer cell line (e.g., NCI-H1299 or DU 145)

c-Myc inhibitor 8 (compound 56) formulated for in vivo administration

Vehicle control solution

Calipers for tumor measurement

Protocol:

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶

cells) into the flank of each mouse.

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

Animal Grouping and Treatment: Randomize the mice into treatment and control groups.

Administer c-Myc inhibitor 8 (compound 56) or the vehicle control according to the specified

dose and schedule (e.g., intraperitoneal injection).

Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body

weight regularly throughout the study to assess efficacy and toxicity.

Study Endpoint: At the end of the study (based on tumor size limits or a predetermined time

point), euthanize the mice and excise the tumors for further analysis (e.g., weight

measurement, histological analysis).

Data Analysis: Compare the tumor growth between the treatment and control groups to

determine the anti-tumor efficacy of the compound.
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In Vivo Xenograft Workflow

Implant Cancer Cells into Mice

Monitor Tumor Growth

Randomize into Groups

Administer Compound or Vehicle

Measure Tumor Volume & Body Weight Repeat

Euthanize and Excise Tumors

Analyze Data

Click to download full resolution via product page

In Vivo Xenograft Workflow

Conclusion
c-Myc inhibitor 8 (compound 56) is a promising small molecule inhibitor with potent in vitro

and in vivo anti-cancer activity. Its broad-spectrum efficacy against a multitude of cancer cell

lines suggests its potential as a therapeutic agent for various c-Myc-driven malignancies.
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Further research is warranted to fully elucidate its detailed mechanism of action,

pharmacokinetic and pharmacodynamic profiles, and to optimize its therapeutic potential for

clinical applications. This technical guide provides a foundational understanding of this

compound for researchers dedicated to advancing cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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